6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluorobenzylamine with a thiazole derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired thiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolo[3,2-a]pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: A related compound with similar structural features but different functional groups.
2-Chloro-6-fluorobenzyl chloride: Another structurally related compound used in organic synthesis.
Uniqueness
6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its thiazolo[3,2-a]pyrimidine core, which imparts distinct biological and chemical properties
Properties
CAS No. |
1173927-21-3 |
---|---|
Molecular Formula |
C13H8ClFN2OS |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H8ClFN2OS/c14-10-2-1-3-11(15)9(10)6-8-7-16-13-17(12(8)18)4-5-19-13/h1-5,7H,6H2 |
InChI Key |
KVUPSGSWMVPPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C3N(C2=O)C=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.